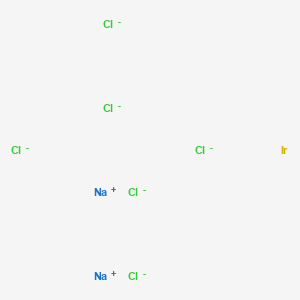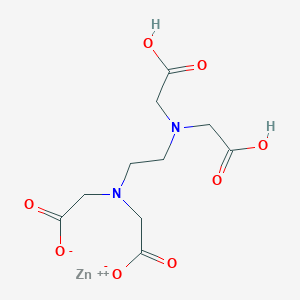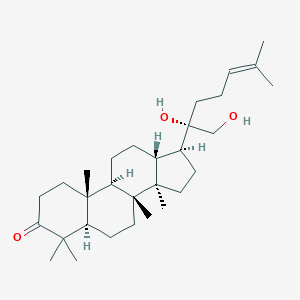
Dryobalanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dryobalanone is a natural product isolated from the stem bark of Dryobalanops aromatica, a tree that is commonly found in Southeast Asia. It belongs to the class of compounds known as sesquiterpenoids, which are characterized by their unique chemical structure and diverse biological activities. Dryobalanone has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of dryobalanone is not fully understood. However, studies have shown that it exerts its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress.
Biochemical and Physiological Effects:
Dryobalanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Dryobalanone has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
The advantages of using dryobalanone in lab experiments include its diverse biological activities, which make it a potential candidate for the treatment of various diseases. However, its complex chemical structure and limited availability make it challenging to synthesize and use in large quantities.
将来の方向性
There are several future directions for the research on dryobalanone. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more studies are needed to understand the mechanism of action of dryobalanone and its potential side effects.
Conclusion:
In conclusion, dryobalanone is a natural product with diverse biological activities that make it a potential candidate for the treatment of various diseases. Its complex chemical structure and limited availability make it challenging to synthesize and use in large quantities. However, research on dryobalanone is still ongoing, and there are several potential future directions for its use in scientific research.
合成法
Dryobalanone is a natural product, and its synthesis is challenging due to its complex chemical structure. However, several methods have been developed to synthesize dryobalanone and its analogs. One of the most commonly used methods is the chemical synthesis method, which involves the use of organic synthesis techniques to produce dryobalanone. Another method is the biosynthesis method, which involves the use of microorganisms to produce dryobalanone.
科学的研究の応用
Dryobalanone has several potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Dryobalanone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
17939-10-5 |
|---|---|
製品名 |
Dryobalanone |
分子式 |
C30H50O3 |
分子量 |
458.7 g/mol |
IUPAC名 |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-1,2-dihydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-20(2)9-8-15-30(33,19-31)22-12-17-28(6)21(22)10-11-24-27(5)16-14-25(32)26(3,4)23(27)13-18-29(24,28)7/h9,21-24,31,33H,8,10-19H2,1-7H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 |
InChIキー |
UFJPCTSKTPSJTK-SGAOCFLWSA-N |
異性体SMILES |
CC(=CCC[C@@](CO)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C |
SMILES |
CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |
正規SMILES |
CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





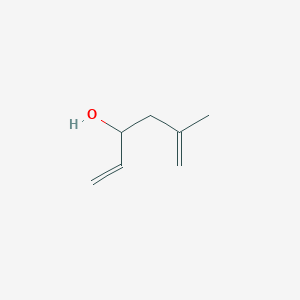
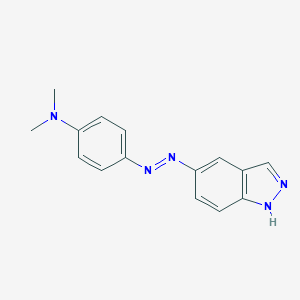
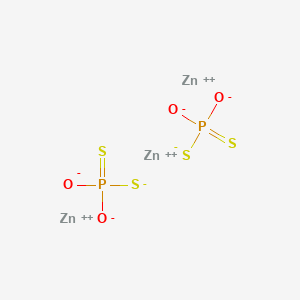

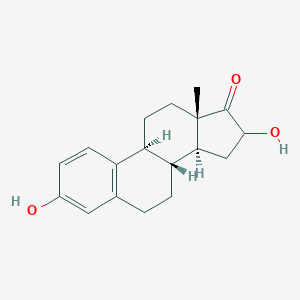


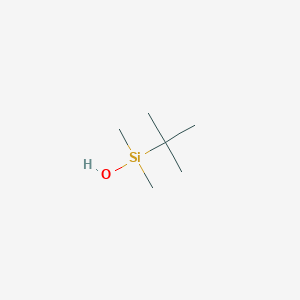
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
